molecular formula C20H23NO B12930960 3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane

3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12930960
M. Wt: 293.4 g/mol
InChI Key: COZMFOURMKXNSW-UHFFFAOYSA-N
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Description

3-(Benzhydryloxy)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane typically involves a regio- and diastereoselective strategy. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction proceeds efficiently, yielding the desired bicyclic isoxazolidines in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzhydryloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a benzhydryloxy group and an azabicyclic core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-benzhydryloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17/h1-10,17-21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZMFOURMKXNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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